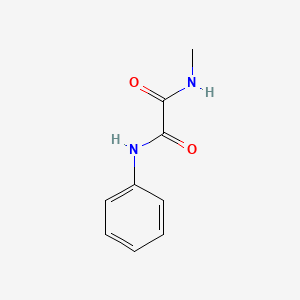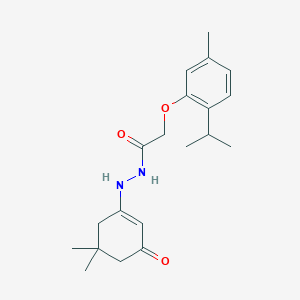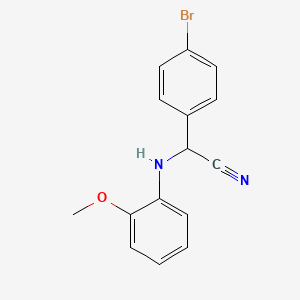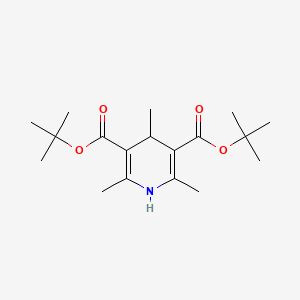
5-Chloro-2,3-dihydro-3-oxo-1-phenyl-1H-pyrazole-4-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,3-dihydro-3-oxo-1-phenyl-1H-pyrazole-4-carboxaldehyde is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro group at the 5th position, a phenyl group at the 1st position, and a carboxaldehyde group at the 4th position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-3-oxo-1-phenyl-1H-pyrazole-4-carboxaldehyde typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst to form the pyrazole ring. The chloro group can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,3-dihydro-3-oxo-1-phenyl-1H-pyrazole-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: 5-Chloro-2,3-dihydro-3-oxo-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-2,3-dihydro-3-hydroxy-1-phenyl-1H-pyrazole-4-carboxaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2,3-dihydro-3-oxo-1-phenyl-1H-pyrazole-4-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,3-dihydro-3-oxo-1-phenyl-1H-pyrazole-4-carboxaldehyde is largely dependent on its chemical structure and the specific application. In medicinal chemistry, it may interact with various biological targets such as enzymes, receptors, and nucleic acids. The presence of the chloro and carbonyl groups allows it to form covalent bonds or non-covalent interactions with these targets, leading to modulation of their activity and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-carbethoxypyrazolone: Similar structure but with an ethoxycarbonyl group instead of a carboxaldehyde group.
5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxaldehyde: Similar structure but with a methyl group instead of a hydrogen at the 3rd position.
Uniqueness
5-Chloro-2,3-dihydro-3-oxo-1-phenyl-1H-pyrazole-4-carboxaldehyde is unique due to the presence of the carboxaldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propiedades
Número CAS |
38405-70-8 |
|---|---|
Fórmula molecular |
C10H7ClN2O2 |
Peso molecular |
222.63 g/mol |
Nombre IUPAC |
3-chloro-5-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-8(6-14)10(15)12-13(9)7-4-2-1-3-5-7/h1-6H,(H,12,15) |
Clave InChI |
FAWPCYLJLGMNGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=C(C(=O)N2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one](/img/structure/B14154143.png)

![heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate](/img/structure/B14154167.png)
![[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate](/img/structure/B14154175.png)
![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate](/img/structure/B14154182.png)




![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14154244.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154246.png)

